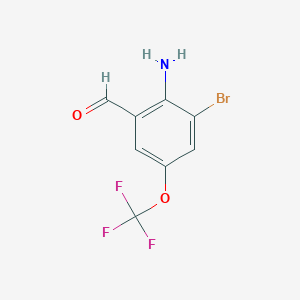
2-Amino-3-bromo-5-(trifluoromethoxy)benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-3-bromo-5-(trifluoromethoxy)benzaldehyde is an organic compound with the molecular formula C8H5BrF3NO2 It is a derivative of benzaldehyde, featuring an amino group, a bromine atom, and a trifluoromethoxy group attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-bromo-5-(trifluoromethoxy)benzaldehyde typically involves multi-step organic reactions. One common method starts with the bromination of 2-Amino-5-(trifluoromethoxy)benzoic acid, followed by formylation to introduce the aldehyde group. The reaction conditions often require the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and formylation reagents such as Vilsmeier-Haack reagent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and controlled reaction environments can enhance the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-3-bromo-5-(trifluoromethoxy)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium azide (NaN3) or potassium cyanide (KCN).
Common Reagents and Conditions
Oxidation: KMnO4 in an acidic medium or CrO3 in acetic acid.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: NaN3 in dimethylformamide (DMF) or KCN in ethanol.
Major Products
Oxidation: 2-Amino-3-bromo-5-(trifluoromethoxy)benzoic acid.
Reduction: 2-Amino-3-bromo-5-(trifluoromethoxy)benzyl alcohol.
Substitution: 2-Amino-3-azido-5-(trifluoromethoxy)benzaldehyde or 2-Amino-3-cyano-5-(trifluoromethoxy)benzaldehyde.
Applications De Recherche Scientifique
2-Amino-3-bromo-5-(trifluoromethoxy)benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 2-Amino-3-bromo-5-(trifluoromethoxy)benzaldehyde depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The trifluoromethoxy group can enhance the compound’s binding affinity and specificity for certain molecular targets, making it a valuable tool in drug discovery and development.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Amino-5-bromo-3-(trifluoromethoxy)benzoic acid
- 2-Amino-3-bromo-5-(trifluoromethoxy)benzyl alcohol
- 2-Amino-3-azido-5-(trifluoromethoxy)benzaldehyde
- 2-Amino-3-cyano-5-(trifluoromethoxy)benzaldehyde
Uniqueness
2-Amino-3-bromo-5-(trifluoromethoxy)benzaldehyde is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. This makes it particularly valuable in the design of bioactive molecules and pharmaceuticals.
Propriétés
Formule moléculaire |
C8H5BrF3NO2 |
|---|---|
Poids moléculaire |
284.03 g/mol |
Nom IUPAC |
2-amino-3-bromo-5-(trifluoromethoxy)benzaldehyde |
InChI |
InChI=1S/C8H5BrF3NO2/c9-6-2-5(15-8(10,11)12)1-4(3-14)7(6)13/h1-3H,13H2 |
Clé InChI |
QLGOQRFREKNMQI-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1C=O)N)Br)OC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2R,3R,5S)-5-(hydroxymethyl)-2-[6-(3-methylbut-2-enylamino)purin-9-yl]oxolan-3-ol](/img/structure/B13920790.png)

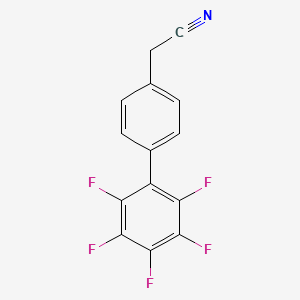
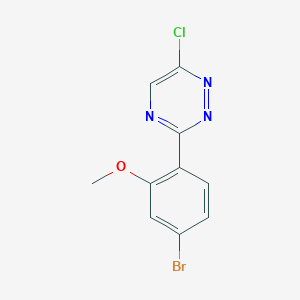
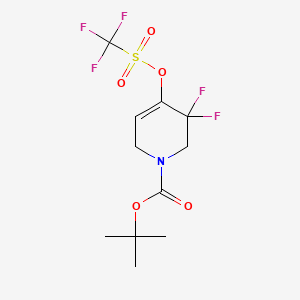
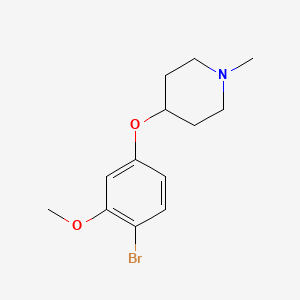



![1-Oxa-7-azaspiro[4.4]nonane;hemi(oxalic acid)](/img/structure/B13920878.png)
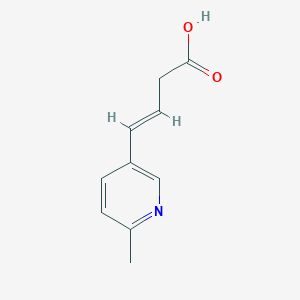
![(2S,3S)-3-aminobicyclo[2.2.2]octane-2-carboxylic acid;hydrochloride](/img/structure/B13920903.png)
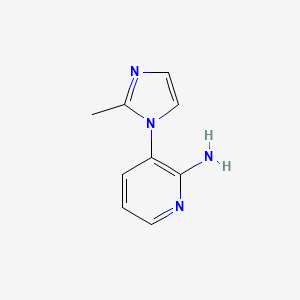
![5-[[2-(1,1-Dimethylethoxy)-2-oxoethyl]amino]-2-pyrimidinecarboxylic acid](/img/structure/B13920907.png)
